1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea is a complex organic compound that features a benzodioxole ring, an indole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Indole Intermediate: The indole ring is synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Sulfonylation: The indole intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Urea Formation: Finally, the benzodioxole and sulfonylated indole intermediates are coupled with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and indole rings.
Reduction: Reduced forms of the urea and sulfonyl groups.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and indole rings could facilitate interactions with aromatic amino acids in protein active sites, while the sulfonyl group could form hydrogen bonds or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one: Similar benzodioxole structure but with an imidazole ring instead of an indole ring.
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Contains the benzodioxole ring but lacks the indole and sulfonyl groups.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea is unique due to the combination of the benzodioxole and indole rings with a sulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12-18(14-4-2-3-5-15(14)21-12)28(24,25)9-8-20-19(23)22-13-6-7-16-17(10-13)27-11-26-16/h2-7,10,21H,8-9,11H2,1H3,(H2,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTIZODZWCTHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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